molecular formula C10H9BrN2O B1444267 (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol CAS No. 1137165-23-1

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol

货号: B1444267
CAS 编号: 1137165-23-1
分子量: 253.09 g/mol
InChI 键: MCTMTUILSSSFAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol (CAS 1137165-23-1) is a brominated pyrazole derivative of significant interest in medicinal and agrochemical research. This compound, with the molecular formula C10H9BrN2O and a molecular weight of 253.10, serves as a versatile chemical building block . Its structure features a methanol group attached to the pyrazole core, making it a valuable intermediate for further synthetic modification, such as oxidation to corresponding aldehydes for the development of more complex heterocyclic systems . Pyrazole derivatives are a prominent class of nitrogen-containing heterocycles extensively studied for their wide-ranging applications in the agrochemical and pharmaceutical fields . As part of this class, this compound is a key precursor in exploratory synthesis for creating novel compounds with potential biological activity . Researchers utilize this compound under the expectation that it is for Research Use Only, and it is not intended for diagnostic or therapeutic applications. Proper handling procedures should be observed, and the product is recommended to be stored sealed in a dry environment at 2-8°C .

属性

IUPAC Name

[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTMTUILSSSFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734931
Record name [3-(4-Bromophenyl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137165-23-1
Record name [3-(4-Bromophenyl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Route Overview

The preparation of (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol generally involves:

  • Formation of the pyrazole core via cyclization or annulation reactions.
  • Introduction of the 4-bromophenyl substituent on the pyrazole ring.
  • Functionalization at the 5-position of the pyrazole ring to install the hydroxymethyl (-CH2OH) group.

Key Preparation Methods

Oxidation of 5-(Bromomethyl)-3-(4-bromophenyl)-1H-pyrazole to the Corresponding Aldehyde and Subsequent Reduction

A documented method involves the oxidation of the 5-(bromomethyl) pyrazole derivative to the corresponding aldehyde, followed by reduction to the hydroxymethyl compound.

  • Starting from 5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole, oxidation under mild conditions yields the corresponding 5-formyl pyrazole derivative.
  • Subsequent reduction of the aldehyde group produces this compound.

This method leverages mild oxidizing agents to avoid degradation of the sensitive pyrazole ring and halogen substituent.

Sequential [3+2] Annulation Reaction

A more recent and versatile approach utilizes the sequential [3+2] annulation of prop-2-ynylsulfonium salts with hydrazonyl chlorides to construct pyrazole rings containing functional motifs, including bromophenyl groups.

  • The reaction proceeds in ethanol or acetonitrile solvents at room temperature.
  • The intermediate 5-(bromomethyl) pyrazole derivatives are isolated by column chromatography.
  • Subsequent nucleophilic substitution or reduction steps yield the hydroxymethyl pyrazole.

This method is advantageous for its mild conditions, high yields, and adaptability to various substituents.

Detailed Experimental Procedures

Step Reagents & Conditions Description Yield (%) Notes
1 4-Bromophenyl hydrazonyl chloride + prop-2-ynylsulfonium salt, EtOH, room temp [3+2] Annulation to form 5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole 60-65 Reaction monitored by TLC; product isolated by column chromatography
2 Mild oxidizing agent (e.g., PCC or TEMPO), room temp Oxidation of bromomethyl to aldehyde Moderate Avoids overoxidation; mild conditions preserve bromophenyl
3 NaBH4 or similar reducing agent, 0 °C to room temp Reduction of aldehyde to hydroxymethyl group High Produces this compound

Analytical Data Supporting Preparation

  • Melting Point: Typically around 95-110 °C for related bromomethyl pyrazoles.
  • NMR Spectroscopy:
    • $$^{1}H$$ NMR shows characteristic singlet for hydroxymethyl protons (~4.5 ppm).
    • Aromatic protons from the 4-bromophenyl group appear between 7.5-7.9 ppm.
  • Mass Spectrometry: High-resolution mass spectra confirm molecular formula with bromine isotopic pattern.

Research Findings and Notes

  • The pyrazole ring system tolerates halogen substituents such as bromine well under mild oxidation and reduction conditions, allowing selective functional group transformations at the 5-position.
  • Sequential annulation methods provide a modular route to diverse pyrazole derivatives, including those with bromophenyl substituents, facilitating the introduction of hydroxymethyl groups via subsequent functionalization.
  • The choice of solvent and temperature is critical to maximize yields and minimize side reactions, with low-temperature conditions often employed during oxidation and reduction steps.
  • Purification is typically achieved by flash column chromatography using petroleum ether and ethyl acetate mixtures, with ratios optimized for each intermediate.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Conditions Advantages Reference
Oxidation-Reduction 5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole Oxidation to aldehyde, then reduction to alcohol Mild oxidants, NaBH4 reduction Selective, mild, good yields
Sequential [3+2] Annulation Prop-2-ynylsulfonium salts + hydrazonyl chlorides Annulation to pyrazole, bromomethyl intermediate formation Room temp, EtOH or MeCN Versatile, mild, scalable

化学反应分析

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to yield carboxylic acid derivatives under controlled conditions.

Key Findings:

  • Potassium permanganate (KMnO₄) in acidic aqueous media oxidizes the primary alcohol to (3-(4-bromophenyl)-1H-pyrazol-5-yl)carboxylic acid .

  • Chromium trioxide (CrO₃) in acetone with sulfuric acid achieves similar oxidation, though with slightly lower efficiency.

Reaction Equation:

 3 4 Bromophenyl 1H pyrazol 5 yl methanolH2SO4KMnO4 3 4 Bromophenyl 1H pyrazol 5 yl carboxylic acid\text{ 3 4 Bromophenyl 1H pyrazol 5 yl methanol}\xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4}\text{ 3 4 Bromophenyl 1H pyrazol 5 yl carboxylic acid}

Table 1: Oxidation Reaction Conditions

ReagentSolventTemperatureProductYield (%)Reference
KMnO₄H₂O/H⁺60–80°CPyrazole-5-carboxylic acid85–90
CrO₃Acetone25°CPyrazole-5-carboxylic acid70–75

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters, facilitated by acid catalysts.

Key Findings:

  • Acetyl chloride in ethanol with catalytic H₂SO₄ produces (3-(4-bromophenyl)-1H-pyrazol-5-yl)methyl acetate .

  • Ultrasonic irradiation significantly enhances reaction rates and yields (e.g., 95% yield in 30 minutes vs. 12 hours conventionally).

Reaction Equation:

 3 4 Bromophenyl 1H pyrazol 5 yl methanol+CH3COClH2SO4EtOH 3 4 Bromophenyl 1H pyrazol 5 yl methyl acetate\text{ 3 4 Bromophenyl 1H pyrazol 5 yl methanol}+\text{CH}_3\text{COCl}\xrightarrow[\text{H}_2\text{SO}_4]{\text{EtOH}}\text{ 3 4 Bromophenyl 1H pyrazol 5 yl methyl acetate}

Condensation Reactions

The hydroxymethyl group participates in nucleophilic condensations to form heterocycles or extended conjugated systems.

With Active Methylene Compounds

  • Reacts with ethyl acetoacetate under basic conditions to form chalcone derivatives via Knoevenagel condensation .

Example:

 3 4 Bromophenyl 1H pyrazol 5 yl methanol+CH3COCH2COOEtNaOHChalcone derivative\text{ 3 4 Bromophenyl 1H pyrazol 5 yl methanol}+\text{CH}_3\text{COCH}_2\text{COOEt}\xrightarrow{\text{NaOH}}\text{Chalcone derivative}

With Hydrazines

  • Forms hydrazones when reacted with semicarbazide or thiosemicarbazide , which are precursors for bioactive oxadiazoles .

Table 2: Condensation Reactions

SubstrateReagentConditionsProductApplicationReference
Ethyl acetoacetateNaOH/EtOHReflux, 6 hrsChalcone analogAnticancer agents
Semicarbazide hydrochlorideHCl/EtOHRT, 2 hrsPyrazole-hydrazoneAntimicrobial scaffolds

Ether Formation

  • Reacts with alkyl halides (e.g., methyl iodide) under Williamson conditions to form ethers.

Reduction

  • While not directly reported for this compound, analogous pyrazole alcohols are reduced to alkanes using LiAlH₄ or NaBH₄ under specific conditions.

科学研究应用

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol has been shown to inhibit the growth of various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. In animal models, administration of this compound resulted in reduced swelling and pain associated with inflammation.

Anticancer Activity

This compound has shown promise in cancer research. Studies have indicated that it can inhibit specific enzymes involved in cancer progression, such as cyclooxygenase and lipoxygenase. These enzymes are crucial for tumor growth and metastasis. In vitro assays revealed that the compound induces apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A research article in Pharmacology Reports examined the anti-inflammatory effects of this compound in an animal model of arthritis. The study found that treatment with the compound led to a marked decrease in inflammatory markers and improved clinical scores compared to untreated controls.

Case Study 3: Anticancer Potential

In vitro studies conducted by researchers at a leading cancer research institute showed that this compound induced apoptosis in breast cancer cell lines through caspase activation pathways. This finding supports further investigation into its use as an anticancer therapeutic agent.

作用机制

The mechanism of action of (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromophenyl group may enhance its binding affinity to these targets, while the pyrazole ring may contribute to its overall stability and reactivity.

相似化合物的比较

3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde

  • Structural Difference : The hydroxylmethyl group in the parent compound is oxidized to a carbaldehyde (-CHO) group. Additionally, a 4-chlorobenzyl group is introduced at the pyrazole’s 1-position.
  • Key Data: Synthesized via oxidation of (3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol using PCC (pyridinium chlorochromate) in DMF . Dihedral angles between the pyrazole ring and substituents: 3.29° (bromophenyl) and 74.91° (chlorophenyl), suggesting steric and electronic effects on molecular conformation .
  • Application : Used in crystal structure studies to analyze intermolecular interactions in nitrogen-containing heterocycles .

N-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide (12i)

  • Structural Difference : The hydroxylmethyl group is replaced with a mercaptoacetamide (-NHCOCH₂SH) moiety.
  • Characterized by ¹H NMR (DMSO-d₆): δ 6.87 (pyrazole-CH), 10.67 (-CONH-) .
  • Application : Investigated as a small-molecule inhibitor targeting serotype A botulinum neurotoxins .

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Structural Difference : The pyrazole ring is partially saturated (4,5-dihydro), with a 4-fluorophenyl group at the 3-position and an acetyl group at the 1-position.
  • Key Data :
    • Part of a series of dihydropyrazole derivatives studied for antimicrobial and anti-inflammatory activities .
  • Application : Structural data (e.g., crystallography) contribute to understanding substituent effects on pyrazole ring planarity .

4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine

  • Structural Difference: A morpholine ring replaces the hydroxylmethyl group, and a phenoxyphenyl group is introduced at the 3-position.
  • Key Data: Demonstrates anti-trypanosomal activity against Trypanosoma brucei rhodesiense (IC₅₀ = 1.0 µM). Cytotoxicity: 61.6 µM, indicating selectivity for parasitic targets .
  • Application : Highlights the importance of the pyrazole core in designing antiparasitic agents .

(4-Bromo-3-(3-bromophenyl)-1H-pyrazol-5-yl)methanol

  • Structural Difference : Contains an additional bromine atom at the 4-position of the pyrazole ring and a 3-bromophenyl substituent.
  • Key Data :
    • Molecular formula: C₁₀H₈Br₂N₂O ; molar mass = 331.99 g/mol .
  • Application: Increased lipophilicity due to dual bromine substitution may enhance blood-brain barrier penetration compared to the mono-bromo parent compound .

Comparative Analysis Table

Compound Name Structural Modifications Biological Activity/Application Key Data/References
This compound -CH₂OH, 4-bromophenyl Pharmaceutical intermediate CAS: 1137165-23-1
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-pyrazole-5-carbaldehyde -CHO, 4-chlorobenzyl Crystal structure studies Dihedral angles: 3.29°, 74.91°
N-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide -NHCOCH₂SH Botulinum neurotoxin inhibition ¹H NMR: δ 6.87, 10.67
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine Morpholine, phenoxyphenyl Anti-trypanosomal agent IC₅₀ = 1.0 µM
(4-Bromo-3-(3-bromophenyl)-1H-pyrazol-5-yl)methanol Dual bromine substitution Enhanced lipophilicity Molar mass: 331.99 g/mol

Key Research Findings

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -Br, -Cl) enhance stability and influence dihedral angles, affecting molecular packing in crystals .
    • Hydroxyl vs. Aldehyde : Oxidation of -CH₂OH to -CHO increases reactivity, enabling further derivatization (e.g., Schiff base formation) .
  • Biological Relevance :
    • Pyrazole derivatives with mercaptoacetamide or morpholine groups show promise in targeting neurotoxins and parasites, respectively .
    • Dual halogenation (e.g., 4-bromo-3-bromophenyl) may improve pharmacokinetic properties but requires toxicity profiling .

生物活性

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol is an organic compound belonging to the pyrazole class, characterized by a bromophenyl group and a hydroxymethyl substituent. Its potential biological activities have garnered attention in medicinal chemistry, particularly for antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H10BrN3O. The presence of the bromophenyl moiety enhances its biological activity through potential interactions with various molecular targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and its derivatives.

Case Study: Antibacterial Activity

A study synthesized several derivatives of this compound and evaluated their antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antibacterial effects:

CompoundMIC (µg/mL)Target Bacteria
3k0.78Bacillus subtilis
3j1.12Bacillus subtilis
3d3.66Bacillus subtilis
3s12.50E. coli
3p12.50Pseudomonas aeruginosa

These findings suggest that some derivatives possess antibacterial activity comparable to penicillin, indicating their potential as therapeutic agents against bacterial infections .

Anti-inflammatory Activity

Another aspect of the biological activity of this compound is its anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by inflammation.

Experimental Findings

In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammation . The structure-activity relationship (SAR) analysis indicates that modifications to the bromophenyl group can enhance anti-inflammatory efficacy.

Anticancer Activity

The anticancer potential of this compound has also been explored. A study evaluated its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).

Cytotoxicity Results

Cell LineIC50 (µM)
HepG215
HT-2920
MCF-725

These results indicate moderate cytotoxicity, suggesting that this compound could serve as a lead structure for developing novel anticancer agents .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors involved in microbial resistance or inflammatory processes. The bromophenyl group may enhance binding affinity to these targets, while the pyrazole ring contributes to stability and reactivity .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via oxidation of intermediate alcohols. For example, oxidation of [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol under mild conditions (e.g., using pyridinium chlorochromate or MnO₂) yields the corresponding aldehyde, with yields dependent on solvent polarity and temperature .
  • Key Data : Crystallographic studies confirm dihedral angles between the pyrazole and aryl rings (e.g., 3.29° for bromophenyl and 74.91° for chlorophenyl substituents), which influence steric hindrance during synthesis .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical for validation?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is paramount for determining bond lengths, angles, and supramolecular interactions. For instance, SC-XRD data (R factor = 0.036) revealed intermolecular hydrogen bonds (O–H···N/O) stabilizing the crystal lattice .
  • Complementary Methods : NMR (¹H/¹³C) and IR spectroscopy validate functional groups, while HPLC ensures purity (>95%) .

Advanced Research Questions

Q. What contradictions exist in reported crystallographic data for pyrazole derivatives, and how can computational methods resolve discrepancies?

  • Data Conflicts : Variations in dihedral angles (e.g., 3.29° vs. 74.91° in related compounds) may arise from substituent electronic effects or crystal packing forces .
  • Resolution Strategy : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model optimized geometries and compare them with experimental SC-XRD data. Graph-set analysis (e.g., Etter’s rules) further clarifies hydrogen-bonding patterns .

Q. How does the hydroxyl group in this compound influence its reactivity in derivatization reactions, and what are the mechanistic implications?

  • Reactivity Profile : The –CH₂OH group undergoes nucleophilic substitution or oxidation to form esters, aldehydes, or carboxylic acids. For example, reaction with thiourea derivatives produces thioamide analogs (e.g., 76% yield for mercaptoacetamide derivatives) .
  • Mechanistic Insight : Steric effects from the 4-bromophenyl group slow down acylation reactions, necessitating catalysts like DMAP or elevated temperatures (80–100°C) .

Q. What strategies optimize the pharmacological activity of pyrazole-methanol derivatives, and how are structure-activity relationships (SARs) evaluated?

  • SAR Studies : Substitution at the pyrazole N1 position (e.g., with 4-chlorobenzyl groups) enhances antimicrobial activity (MIC = 8–32 µg/mL against S. aureus), while bromine at the para position improves lipophilicity (logP = 2.8) .
  • Assays : In vitro screening (e.g., MTT assays) and molecular docking (e.g., with σ₁ receptors) correlate electronic properties (Hammett σ values) with bioactivity .

Experimental Design & Data Analysis

Q. How can researchers resolve conflicting NMR data for pyrazole-methanol derivatives caused by tautomerism or dynamic effects?

  • Approach : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ identifies tautomeric equilibria (e.g., pyrazole NH ↔ OH exchange). For example, broadening of NH/OH signals at 25–60°C indicates slow exchange on the NMR timescale .
  • Validation : HSQC and NOESY experiments confirm proton-proton proximities, ruling out rotational isomers .

Q. What experimental and computational methods are recommended for analyzing hydrogen-bonding networks in pyrazole-methanol crystals?

  • Experimental : SC-XRD (e.g., SHELX refinement) quantifies H-bond distances (O···N = 2.89 Å) and angles (∠O–H···N = 165°) .
  • Computational : Mercury 4.0 software generates Hirshfeld surfaces to visualize intermolecular interactions (e.g., π-stacking vs. H-bonding) .

Key Challenges & Future Directions

  • Synthetic Limitations : Low yields (<50%) in multi-step syntheses due to steric hindrance from bromophenyl groups.
  • Opportunities : Development of enantioselective routes using chiral catalysts (e.g., BINOL-phosphoric acids) for bioactive analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。